8-Hydroxy Amoxapine-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

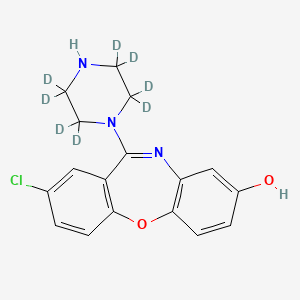

8-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 8-Hydroxy Amoxapine. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and pharmacokinetic studies . The molecular formula of this compound is C17H8D8ClN3O2, and it has a molecular weight of 337.83 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 8-Hydroxy Amoxapine-d8 involves the incorporation of deuterium isotopes into the 8-Hydroxy Amoxapine molecule. This process typically requires specialized chemical synthesis methods. The deuterium atoms are introduced at specific positions in the molecule to achieve the desired labeling .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts under controlled conditions to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 8-Hydroxy Amoxapine-d8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce hydroxy derivatives .

Aplicaciones Científicas De Investigación

Analytical Applications

Mass Spectrometry Internal Standard

- Description : 8-Hydroxy Amoxapine-d8 is utilized as an internal standard in mass spectrometry, significantly improving the accuracy of bioanalytical assays.

- Importance : Its stable isotope-labeled nature allows for precise quantification of amoxapine and its metabolites in biological samples, aiding in pharmacokinetic studies and metabolite profiling .

Biochemical Pathway Studies

- Description : The compound facilitates detailed investigations into the metabolic pathways of amoxapine.

- Importance : Understanding these pathways is crucial for elucidating the drug's pharmacological effects and interactions within biological systems .

Pharmacological Research

Therapeutic Insights

- Description : Research involving this compound focuses on its potential therapeutic applications, particularly in treating mood disorders such as depression and anxiety.

- Importance : By studying the deuterated form, researchers can gain insights into the drug's efficacy, side effects, and optimal therapeutic regimens .

Neuropharmacology

- Description : Studies have indicated that amoxapine may influence neurochemical pathways related to serotonin and dopamine receptors.

- Importance : This influence is significant for developing treatments for neurological conditions, including depression and possibly Alzheimer’s disease, where modulation of amyloid-beta production has been observed .

Toxicological Studies

Overdose Case Studies

- Description : Case studies highlight the toxic effects of amoxapine overdose, with quantification methods employing this compound as a reference.

- Importance : Understanding the toxicokinetics of amoxapine through its deuterated form can inform clinical practices regarding overdose management and patient safety .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Lin et al. (2024) | Mass Spectrometry | Demonstrated enhanced accuracy in pharmacokinetic studies using this compound as an internal standard. |

| Al-Fakhrany et al. (2024) | Biochemical Pathways | Highlighted the role of stable isotope-labeled compounds in understanding drug metabolism. |

| Ainousah et al. (2024) | Pharmacological Effects | Investigated the therapeutic potential of amoxapine derivatives in mood disorders. |

| Case Study Analysis (2023) | Toxicology | Reported severe outcomes from amoxapine overdose; emphasized the need for careful dosing. |

Mecanismo De Acción

8-Hydroxy Amoxapine-d8, like its parent compound amoxapine, acts by inhibiting the reuptake of norepinephrine and serotonin (5-HT). This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The compound also interacts with various receptors, including β-adrenergic and serotonergic receptors, contributing to its antidepressant effects .

Comparación Con Compuestos Similares

8-Hydroxy Amoxapine: The non-deuterated form of 8-Hydroxy Amoxapine-d8.

7-Hydroxy Amoxapine: Another hydroxylated derivative of amoxapine with similar pharmacological properties.

Amoxapine: The parent compound, a tricyclic antidepressant used in the treatment of depression.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .

Actividad Biológica

8-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of amoxapine, a tricyclic antidepressant known for its pharmacological effects on the central nervous system. This compound is primarily utilized in research to investigate the pharmacokinetics and metabolic pathways of amoxapine, as well as to explore its biological activity.

- Molecular Formula : C17H16ClN3O2

- Molecular Weight : 337.83 g/mol

- CAS Number : 1189505-24-5

This compound exhibits biological activities similar to its parent compound, amoxapine. Its primary mechanisms include:

- Serotonin Reuptake Inhibition : It inhibits the reuptake of serotonin, which enhances serotonergic neurotransmission.

- Norepinephrine Reuptake Inhibition : Similar to serotonin, it also inhibits norepinephrine reuptake, contributing to its antidepressant effects.

- Dopaminergic Pathway Influence : Due to structural similarities with other psychotropic agents, it may also affect dopaminergic pathways, potentially influencing mood regulation and anxiety levels .

Biological Activity and Research Findings

Research indicates that this compound maintains the pharmacological profile of amoxapine, with notable effects on various biological systems:

Table 1: Biological Activity Overview

Case Studies

-

Neuroprotective Effects :

A study demonstrated that amoxapine could reduce amyloid-beta levels in mouse models of Alzheimer's disease by targeting the serotonin-6 receptor. This suggests potential neuroprotective properties for this compound as well . -

Management of Chemotherapy-Induced Diarrhea :

Research highlighted that amoxapine effectively reduces diarrhea in patients undergoing chemotherapy, particularly in combination with irinotecan. This effect may extend to its deuterated form, enhancing its utility in clinical settings . -

Severe Toxicity Management :

A case report noted intractable seizures following an overdose of amoxapine. The administration of intravenous lipid emulsion (ILE) was effective in managing these seizures, suggesting that similar interventions could be explored for this compound in overdose scenarios .

Pharmacokinetics

The deuterium labeling in this compound allows for precise tracking in metabolic studies. This feature is crucial for understanding its pharmacokinetic properties compared to non-labeled counterparts. The compound's metabolism involves various cytochrome P450 enzymes, which are essential for its biotransformation and elimination from the body .

Table 2: Metabolic Pathways

Propiedades

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWNOKXUZTYVGO-YEBVBAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.